1-[(4-ethylphenyl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(4-ethylphenyl)methyl]-4-(4-nitrophenyl)piperazine is a compound belonging to the piperazine family, characterized by the presence of a piperazine ring substituted with an ethylphenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethylphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-ethylbenzyl chloride with 4-nitrophenylpiperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-ethylphenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles such as alkyl halides, in the presence of a base like sodium hydride.
Major Products:
Reduction of the nitro group: 1-[(4-ethylphenyl)methyl]-4-(4-aminophenyl)piperazine.
Oxidation of the ethyl group: 1-[(4-carboxyphenyl)methyl]-4-(4-nitrophenyl)piperazine.
Substitution on the piperazine ring: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-ethylphenyl)methyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-methyl-4-(4-nitrophenyl)piperazine: Similar structure but with a methyl group instead of an ethyl group.
1-(4-chlorophenyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a chlorophenyl group instead of an ethylphenyl group.
Uniqueness: 1-[(4-ethylphenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both an ethylphenyl and a nitrophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-16-3-5-17(6-4-16)15-20-11-13-21(14-12-20)18-7-9-19(10-8-18)22(23)24/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAODWCOMXEVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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